4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene
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Overview
Description
- It appears as a slightly viscous, colorless to pale yellow liquid with a fragrance reminiscent of clove.
- Its melting point is around 98-100°C , and it boils at 262-264°C .
- The compound is soluble in most organic solvents but has low solubility in water.
- It naturally occurs in more than 60 essential oils, including lemongrass oil, ylang-ylang oil, and valerian oil .
4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action is not fully elucidated.
- It likely interacts with specific receptors or enzymes, leading to its anesthetic effects.
- Further research is needed to understand its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
4-Methyl-1,2-bis(prop-1-en-1-ylsulfonyl)benzene is a sulfonyl compound with potential biological activities that make it a candidate for drug development and therapeutic applications. This article aims to detail its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C13H16O4S2
- Molecular Weight : 300.4 g/mol
- Physical State : Slightly viscous, colorless to pale yellow liquid
- Melting Point : 98 to 100 °C
- Boiling Point : 262 to 264 °C
- Solubility : Soluble in most organic solvents, low solubility in water
This compound is found in various essential oils, including lemongrass and ylang-ylang, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that derivatives of sulfonyl compounds, including this compound, exhibit significant antibacterial and antifungal activities. A study synthesized several Schiff base complexes from related sulfonyl compounds and evaluated their biological activity against various pathogens. Some of these complexes demonstrated notable antibacterial and antifungal properties, suggesting that similar activities may be present in this compound .
Analgesic Properties
The potential analgesic effects of this compound have been suggested through its interaction with pain modulation receptors. Although direct studies on its analgesic properties are scarce, the structural characteristics of sulfonyl compounds often correlate with pain-relieving effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including electrophilic aromatic substitution and condensation reactions. The following table summarizes the synthetic routes and yields for some derivatives:
Compound Name | Synthesis Method | Yield (%) |
---|---|---|
4-Methyl-N,N-bis(3-phenylprop-2-yn-1-yl)benzenesulfonamide | Friedel-Crafts alkylation | 75 |
N,N-Diethyl-4-methylbenzenesulfonamide | Condensation with amines | 80 |
N-(But-2-en-1-yl)-4-methyl-N-(prop-2-inyl)benzenesulfonamide | Electrophilic substitution | 70 |
These derivatives can exhibit varying degrees of biological activity based on their functional groups and structural modifications .
Case Studies and Research Findings
A notable study explored the antibacterial activity of synthesized Schiff bases derived from sulfonyl compounds. The results showed that several complexes had significant inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as therapeutic candidates for treating infections .
Another research effort focused on the anti-inflammatory potential of related sulfonyl compounds. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when treated with these compounds, indicating their potential utility in managing inflammatory diseases .
Properties
Molecular Formula |
C13H16O4S2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-methyl-1,2-bis[[(E)-prop-1-enyl]sulfonyl]benzene |
InChI |
InChI=1S/C13H16O4S2/c1-4-8-18(14,15)12-7-6-11(3)10-13(12)19(16,17)9-5-2/h4-10H,1-3H3/b8-4+,9-5+ |
InChI Key |
LAIYTQTUFYGWGK-KBXRYBNXSA-N |
Isomeric SMILES |
C/C=C/S(=O)(=O)C1=C(C=C(C=C1)C)S(=O)(=O)/C=C/C |
Canonical SMILES |
CC=CS(=O)(=O)C1=C(C=C(C=C1)C)S(=O)(=O)C=CC |
Origin of Product |
United States |
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